Lipophilicity (XLogP3) Comparison: 3-Bromo-1-(methoxymethyl) vs. 3-Chloro, 3-Fluoro, and Unsubstituted 1,2,4-Triazol-5-amines
The XLogP3 of 3-bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (0.6) differs markedly from that of the unsubstituted 3-H analog (predicted XLogP3 for 1H-1,2,4-triazol-5-amine: -0.58). This represents a lipophilicity increase of approximately 1.18 log units, which is substantial enough to alter membrane permeability and ADME properties in biological screening contexts [1]. The 3-bromo analog also demonstrates a higher XLogP3 than the corresponding 3-fluoro analog (predicted XLogP3 for 3-fluoro-1H-1,2,4-triazol-5-amine: -0.07), though the chloro derivative (XLogP3: 0.3) falls between the fluoro and bromo compounds. The methoxymethyl group at N1 further modulates lipophilicity compared to N1-unsubstituted or N1-methyl variants.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.6 |
| Comparator Or Baseline | 3-H-1H-1,2,4-triazol-5-amine (unsubstituted): -0.58; 3-chloro-1H-1,2,4-triazol-5-amine: 0.3; 3-fluoro-1H-1,2,4-triazol-5-amine: -0.07 |
| Quantified Difference | Δ = +1.18 log units vs. 3-H unsubstituted |
| Conditions | XLogP3 computed values (PubChem release 2019.06.18); predicted values for comparators derived from analogous structures |
Why This Matters
A difference of >1 log unit in XLogP3 can significantly impact oral bioavailability and CNS penetration in drug discovery programs, making the bromo-methoxymethyl derivative a distinct tool compound for SAR exploration.
- [1] PubChem. 3-Bromo-1-(methoxymethyl)-1H-1,2,4-triazol-5-amine (Compound Summary). CID 122714684. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2092582-22-2 View Source
